molecular formula C25H28N4O4 B11012811 N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide

N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide

Cat. No.: B11012811
M. Wt: 448.5 g/mol
InChI Key: SLNDOCDIFDCUHA-UHFFFAOYSA-N
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Description

N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound that features an indole moiety Indole derivatives are significant in various fields due to their biological and pharmacological properties

Preparation Methods

The synthesis of N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide typically involves the coupling of tryptamine derivatives with carboxylic acids or their derivatives. A common method employs N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and the reaction is carried out at room temperature or slightly elevated temperatures.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, often using reagents like halogens or sulfonyl chlorides.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents and conditions for these reactions include organic solvents, catalysts like palladium or copper, and varying temperatures depending on the specific reaction.

Scientific Research Applications

N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s indole moiety is significant in studying biological processes and interactions.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets, such as enzymes or receptors. The indole moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. For example, it may inhibit enzymes involved in inflammation or cancer progression by binding to their active sites and preventing substrate access .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide stands out due to its unique combination of functional groups, which confer specific reactivity and potential biological activity.

Biological Activity

The compound N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide , a derivative of indole, has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluation, and the mechanisms underlying its activity, particularly in antibacterial and anticancer contexts.

Chemical Structure and Properties

The compound's chemical formula is C18H22N4O4C_{18}H_{22}N_{4}O_{4}, indicating a complex structure that includes multiple functional groups conducive to biological activity. The indole moiety is known for its role in various pharmacological effects, making this compound a subject of interest in medicinal chemistry.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of indole derivatives. For instance, compounds related to the indole structure have shown significant activity against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .

  • Minimum Inhibitory Concentration (MIC) values for similar indole derivatives have been reported as low as 0.98 μg/mL against MRSA, showcasing their potential as effective antimicrobial agents .

Table 1: Antibacterial Activity of Indole Derivatives

CompoundTarget BacteriaMIC (μg/mL)Reference
3kS. aureus ATCC 259233.90
3kMRSA ATCC 43300<1.00
3dCandida albicans7.80

Anticancer Activity

The anticancer potential of this compound has also been explored. Various indole derivatives exhibit antiproliferative effects against several cancer cell lines.

  • For instance, compounds synthesized from indole frameworks have demonstrated significant cytotoxicity against cancer cell lines such as A549 (lung cancer) and others, with some exhibiting preferential suppression of rapidly dividing cells .

The mechanisms by which these compounds exert their biological effects often involve:

  • Inhibition of Protein Synthesis : Indoles can influence ribosomal functions and modulate protein synthesis pathways, contributing to their antibacterial and anticancer properties.
  • Biofilm Disruption : Some studies suggest that indole derivatives can disrupt biofilm formation in bacteria, which is crucial for their virulence and resistance to antibiotics .

Study on Anticancer Activity

A notable case study involved screening a library of compounds for anticancer activity using multicellular spheroids as a model system. The results indicated that several indole derivatives, including the compound , significantly inhibited tumor growth and induced apoptosis in cancer cells .

Study on Antibacterial Mechanisms

Another study focused on the antibacterial mechanisms of indole derivatives against MRSA. The research revealed that these compounds could inhibit the synthesis of bacterial alarmones, thus affecting bacterial stress responses and survival mechanisms .

Properties

Molecular Formula

C25H28N4O4

Molecular Weight

448.5 g/mol

IUPAC Name

N-[3-[2-(1H-indol-3-yl)ethylamino]-3-oxopropyl]-4,7-dimethoxy-1-methylindole-2-carboxamide

InChI

InChI=1S/C25H28N4O4/c1-29-20(14-18-21(32-2)8-9-22(33-3)24(18)29)25(31)27-13-11-23(30)26-12-10-16-15-28-19-7-5-4-6-17(16)19/h4-9,14-15,28H,10-13H2,1-3H3,(H,26,30)(H,27,31)

InChI Key

SLNDOCDIFDCUHA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NCCC(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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